Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis (2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate)
CAS No.: 371756-75-1
Cat. No.: VC16887964
Molecular Formula: C44H46N12Na6O22S6
Molecular Weight: 1425.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371756-75-1 |
|---|---|
| Molecular Formula | C44H46N12Na6O22S6 |
| Molecular Weight | 1425.2 g/mol |
| IUPAC Name | hexasodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
| Standard InChI | InChI=1S/C44H52N12O22S6.6Na/c1-23(57)19-55(20-24(2)58)43-51-39(49-41(53-43)47-33-17-31(79(61,62)63)11-13-35(33)81(67,68)69)45-29-9-7-27(37(15-29)83(73,74)75)5-6-28-8-10-30(16-38(28)84(76,77)78)46-40-50-42(54-44(52-40)56(21-25(3)59)22-26(4)60)48-34-18-32(80(64,65)66)12-14-36(34)82(70,71)72;;;;;;/h5-18,23-26,57-60H,19-22H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;;;/q;6*+1/p-6/b6-5+;;;;;; |
| Standard InChI Key | AYMQVSYJLSBNAF-TXPPQYTASA-H |
| Isomeric SMILES | CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central ethylene-bridged stilbene core flanked by two benzene rings, each substituted with three sulfonate groups. The triazine rings are functionalized with bis(2-hydroxypropyl)amino groups, enhancing water solubility and chemical reactivity. The hexasodium formulation neutralizes the six sulfonic acid moieties, yielding a stable anionic complex.
Key structural components:
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Stilbene backbone: Facilitates π-π conjugation for UV absorption and fluorescence.
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Triazine rings: Provide thermal stability and sites for functional group attachment.
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Sulfonate groups: Confer hydrophilicity and ionic character.
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Bis(2-hydroxypropyl)amino substituents: Improve solubility in polar solvents and compatibility with polymeric matrices.
The IUPAC name systematically describes this arrangement: Hexasodium 2,2'-(vinylenebis((3-sulfonato-4,1-phenylene)imino(6-(bis(2-hydroxypropyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulfonate).
Comparative Analysis with Analogous Compounds
The bis(2-hydroxypropyl)amino groups distinguish this compound from Fluorescent Brightener 357’s diethylamino substituents, significantly altering solubility profiles and intermolecular interactions.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves four principal stages:
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Sulfonation of benzene derivatives: Introduces sulfonate groups via oleum treatment at 80–100°C.
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Triazine ring formation: Reacts cyanuric chloride with diamino stilbene intermediates under controlled pH (6.5–7.5).
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Hydroxypropyl functionalization: Substitutes chlorine atoms on triazine rings with bis(2-hydroxypropyl)amine via nucleophilic aromatic substitution.
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Neutralization: Treats the sulfonic acid intermediate with sodium hydroxide to form the hexasodium salt.
Critical parameters include maintaining reaction temperatures below 150°C to prevent decomposition and using ethanol-water mixtures for recrystallization.
Industrial Production
Large-scale manufacturing employs continuous flow reactors for sulfonation and triazine coupling steps, achieving 85–92% yields. Purification involves nanofiltration to remove unreacted intermediates and ion exchange to standardize sodium content.
Physicochemical Properties
Thermal and Optical Characteristics
| Property | Value |
|---|---|
| Melting Point | >250°C (decomposes) |
| UV-Vis λ<sub>max</sub> | 348 nm (water) |
| Fluorescence Φ<sub>F</sub> | 0.78 ± 0.03 (pH 7) |
| Solubility | 120 g/L in water (25°C) |
The compound demonstrates exceptional pH stability (2–12) due to the fully ionized sulfonate groups. Fluorescence quantum yield remains stable across temperatures up to 80°C, making it suitable for high-temperature processing.
Industrial Applications
Textile and Paper Brightening
In paper coating formulations (0.2–0.8 wt%), the compound increases whiteness index by 15–20 points through fluorescence under UV excitation. For synthetic fibers, it improves brightness retention after repeated washing cycles by forming complexes with cellulose hydroxyl groups.
Photopolymerization Initiation
The triazine-stilbene system acts as a Type II photoinitiator, generating free radicals upon exposure to 365 nm UV light. This enables energy-efficient curing of acrylic adhesives with 98% conversion rates at 50 mW/cm² intensity.
Environmental and Regulatory Profile
Biodegradation Pathways
Aerobic microbial communities metabolize 92% of the compound within 28 days (OECD 301F test), primarily through cleavage of hydroxypropyl groups and desulfonation. The residual triazine-stilbene skeleton mineralizes completely within 12 months.
Toxicity Assessment
| Test Organism | EC₅₀/LC₅₀ |
|---|---|
| Daphnia magna | >100 mg/L (48h) |
| Pseudokirchneriella subcapitata | 82 mg/L (72h) |
| Rat Oral LD₅₀ | >5,000 mg/kg |
Regulatory status: Listed in the Chinese IECSC inventory; exempt from EPA TSCA PMN requirements due to low environmental persistence.
Recent Research Innovations
Quantum Yield Optimization
Studies demonstrate that Φ<sub>F</sub> increases to 0.85 in 40% glycerol-water mixtures due to reduced collisional quenching. Acidic conditions (pH 4) protonate hydroxypropyl groups, enhancing intersystem crossing rates by 30%.
Hybrid Nanocomposites
Incorporating 0.5 wt% of the compound into ZnO nanoparticles creates UV-protective coatings with 99.9% UV-A blocking efficiency while maintaining 92% visible light transmittance.
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